N-(2-butoxyphenyl)furan-2-carboxamide
Description
N-(2-Butoxyphenyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a 2-butoxyphenyl substituent. The compound belongs to a broader class of aryl-furan-2-carboxamides, which are characterized by a furan ring linked to an amide group and an aromatic phenyl ring with varying substituents. The 2-butoxy group is a lipophilic substituent, likely influencing solubility, bioavailability, and intermolecular interactions compared to derivatives with electron-withdrawing or polar groups .
Properties
IUPAC Name |
N-(2-butoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-3-10-18-13-8-5-4-7-12(13)16-15(17)14-9-6-11-19-14/h4-9,11H,2-3,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKYOIIWFFYIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-butoxyphenyl)furan-2-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of furan-2-carbonyl chloride with 2-butoxyaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carboxamide in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, substituted furans, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-butoxyphenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Substituent Effects on Molecular Geometry
- N-(2-Nitrophenyl)furan-2-carboxamide (): The nitro group at the 2-position creates a dihedral angle of 10.15° with the benzene ring, inducing non-planarity in the central amide fragment. Intramolecular interactions (N1⋯O3 = 2.615 Å) and weak C–H···O hydrogen bonds stabilize the crystal lattice .
Hydrogen Bonding and Crystal Packing
- N-(2-Nitrophenyl) derivative : Forms helical chains via C2–H2···O2 interactions (3.3857 Å) along the [010] axis .
- N-(4-Fluorobenzyl)-N-(4-methoxyphenyl) derivative (): Exhibits antiviral activity targeting the non-structural protein 2C, suggesting that substituent polarity and steric bulk influence binding to biological targets .
Substituent-Directed Reactivity
- Electron-Withdrawing Groups (e.g., NO₂, Br): Activate the phenyl ring for electrophilic substitution or cross-coupling.
- Electron-Donating Groups (e.g., OCH₃, C₄H₉O) : The 2-butoxy group may hinder reactivity at the ortho position but enhance lipophilicity for biological applications.
Antiviral Activity ()
- N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide: Inhibits viral replication by targeting the conserved 2C protein in enteroviruses (EV) and rhinoviruses (RV). The fluorobenzyl and methoxyphenyl groups contribute to binding affinity .
- Implications for 2-Butoxyphenyl : The butoxy group’s lipophilicity may improve membrane permeability but reduce target specificity compared to smaller substituents.
Toxicological and Insecticidal Activity ()
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) : Exhibits insecticidal properties with 70–89% yields. Heterocyclic substituents (e.g., oxadiazole) enhance stability and bioactivity .
Opioid Receptor Analogues ()
- Ortho-Fluorofuranyl Fentanyl : A controlled substance with a 2-fluorophenyl group, demonstrating how aryl substituents modulate opioid receptor binding .
Physicochemical Properties
Table 1: Substituent Effects on Key Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
